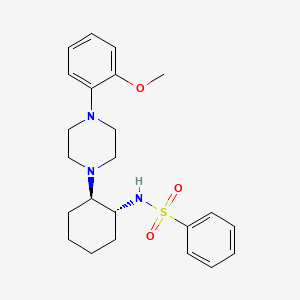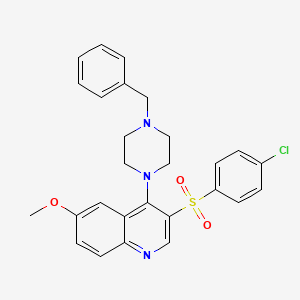
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)acetamide is a complex chemical compound characterized by its unique structural composition. This compound finds applications across diverse scientific fields, including chemistry, biology, medicine, and industry, primarily due to its distinctive functional groups and reactive centers.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of this compound typically involves multi-step synthetic routes that incorporate advanced organic synthesis techniques. Key starting materials include cyclopropyl derivatives and pyridazinone intermediates. The process generally follows these steps:
Formation of the cyclopropyl pyridazinone core: : This involves the cyclization of appropriate precursors under controlled conditions to yield the core structure.
Thiazole incorporation:
Final acetamide linkage: : The final step involves the attachment of the acetamide group via amide bond formation, typically employing coupling agents like EDC or DCC.
Industrial Production Methods
On an industrial scale, the synthesis of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)acetamide involves optimization of reaction conditions to maximize yield and purity. This includes large-scale batch reactors, continuous flow chemistry, and automated synthesis platforms to ensure consistency and efficiency.
化学反応の分析
Types of Reactions It Undergoes
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: : The compound's functional groups can be selectively oxidized to yield various oxidized derivatives.
Reduction: : Reduction reactions can be employed to modify the pyridazinone or thiazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles such as amines or alkoxides. Conditions often involve controlled temperatures, solvent choices, and catalysts to direct the reactions.
Major Products Formed
The products formed from these reactions depend on the specific reaction pathway and conditions but can include oxidized derivatives, reduced forms, and various substituted analogs.
科学的研究の応用
Chemistry
In the field of chemistry, 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)acetamide serves as a versatile intermediate for the synthesis of complex organic molecules and polymers.
Biology and Medicine
In biological research and medicine, this compound is explored for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving enzyme modulation and receptor binding.
Industry
Industrial applications include its use in the development of novel materials and as a precursor in the synthesis of agrochemicals and specialty chemicals.
作用機序
The mechanism by which 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)acetamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or modulate the activity of these targets, leading to desired therapeutic outcomes.
類似化合物との比較
Similar Compounds
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(2-(methylamino)-2-oxoethyl)oxazol-2-yl)acetamide
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(2-(ethylamino)-2-oxoethyl)thiazol-2-yl)acetamide
Uniqueness
Compared to these similar compounds, 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)acetamide is unique due to its specific substitution pattern and the presence of the thiazole moiety, which imparts distinctive biological activity and chemical reactivity.
That's a lot to digest. Which part interests you the most?
特性
IUPAC Name |
2-[2-[[2-(3-cyclopropyl-6-oxopyridazin-1-yl)acetyl]amino]-1,3-thiazol-4-yl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3S/c1-16-12(21)6-10-8-24-15(17-10)18-13(22)7-20-14(23)5-4-11(19-20)9-2-3-9/h4-5,8-9H,2-3,6-7H2,1H3,(H,16,21)(H,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOSSJDEVFJACJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CSC(=N1)NC(=O)CN2C(=O)C=CC(=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![rac-2-{4-[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazol-1-yl}acetic acid, trans](/img/structure/B2928895.png)


![2-(3-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2928903.png)


![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[4-(ethylsulfanyl)phenyl]acetamide](/img/structure/B2928907.png)







